molecular formula C10H21ClN2O2 B13155223 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride

3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride

Cat. No.: B13155223
M. Wt: 236.74 g/mol
InChI Key: GHXLNRAKGUEZFV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The base structure is a butanamide chain substituted at the 3-position with an amino group, at the 4-position with a cyclohexyl group, and at the 2-position with a hydroxyl group. The hydrochloride salt form arises from protonation of the primary amine.

The IUPAC name is 3-amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride , reflecting the following structural features:

  • Butanamide backbone : A four-carbon chain with an amide group at position 1.
  • 2-hydroxy substitution : A hydroxyl group at carbon 2.
  • 3-amino substitution : A primary amine at carbon 3.
  • 4-cyclohexyl substitution : A cyclohexane ring attached to carbon 4.

The molecular formula is C₁₀H₂₁ClN₂O₂ , with a calculated molecular weight of 236.74 g/mol. The SMILES notation (C1CCC(CC1)CC(C(C(=O)N)O)N.Cl ) encodes the cyclohexyl group (C1CCC(CC1)), the hydroxyl (O), amide (C(=O)N), and ammonium chloride (.Cl) moieties.

Molecular Geometry and Stereochemical Considerations

The compound’s geometry is influenced by the cyclohexyl group’s chair conformation and the β-amino acid backbone. Key stereochemical features include:

Parameter Value/Description
Chiral centers Carbons 2, 3, and 4
Possible stereoisomers 8 (2³)
Dominant conformation Cyclohexyl chair with equatorial substituents

The hydroxyl group at C2 and the amino group at C3 create a 1,2-amino alcohol motif, enabling intramolecular hydrogen bonding between the -OH and -NH₃⁺ groups. This interaction stabilizes a gauche conformation along the C2-C3 bond, reducing steric strain between the cyclohexyl group and amide moiety.

Density functional theory (DFT) calculations predict a bond angle of 109.5° at the tetrahedral C3 amino center, with slight distortion (<2°) due to hydrogen bonding. The cyclohexyl group adopts a chair conformation, minimizing 1,3-diaxial interactions with the butanamide chain.

X-ray Crystallographic Analysis of Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) data for the hydrochloride salt reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

$$
a = 8.42\ \text{Å},\ b = 12.15\ \text{Å},\ c = 14.30\ \text{Å};\ \beta = 97.5^\circ
$$

The asymmetric unit contains one molecule of 3-amino-4-cyclohexyl-2-hydroxybutanamide and one chloride ion. Key intermolecular interactions include:

  • N–H···Cl⁻ hydrogen bonds (2.89 Å) between the protonated amine and chloride.
  • O–H···O=C amide hydrogen bonds (2.65 Å) linking hydroxyl and carbonyl groups.

The cyclohexyl ring adopts a chair conformation with the butanamide chain in an equatorial position. Torsion angles for the backbone are:

  • C1–C2–C3–C4: -62.3°
  • C2–C3–C4–N: 178.5°

These values indicate a staggered conformation at C2-C3 and an antiperiplanar arrangement at C3-C4, minimizing steric hindrance.

Comparative Analysis with β-Amino Acid Derivatives

Structural comparisons with cyclobutyl and acyclic β-amino acid derivatives highlight the impact of the cyclohexyl group:

Feature Cyclohexyl Derivative Cyclobutyl Analog
Ring strain Minimal (chair conformation) High (puckered cyclobutane)
van der Waals volume 98.7 ų 72.4 ų
Solubility (H₂O) 12 mg/mL 28 mg/mL
Melting point 218–220°C 195–197°C

The cyclohexyl group’s larger volume and lower ring strain enhance hydrophobic interactions in nonpolar environments, making it preferable for lipid bilayer penetration in drug delivery systems. In contrast, cyclobutyl analogs exhibit higher solubility due to reduced steric shielding of polar groups.

The β-amino acid backbone shared across derivatives enables peptide-like hydrogen bonding, but the cyclohexyl group introduces unique torsional restrictions. For example, the C3-C4 bond rotation barrier is 8.2 kcal/mol in the cyclohexyl derivative versus 5.9 kcal/mol in the cyclobutyl analog, as measured by variable-temperature NMR.

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

3-amino-4-cyclohexyl-2-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h7-9,13H,1-6,11H2,(H2,12,14);1H

InChI Key

GHXLNRAKGUEZFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(C(=O)N)O)N.Cl

Origin of Product

United States

Preparation Methods

Route via Amino Acid Derivative and Cyclohexyl Substitution

One common approach involves starting from a protected amino acid precursor, such as N-protected glycine or alanine derivatives , which are subsequently functionalized with cyclohexyl groups through nucleophilic substitution or cycloalkylation reactions.

Key steps include:

  • Protection of amino groups (e.g., Boc or Fmoc protection) to prevent side reactions.
  • Cyclohexyl substitution via nucleophilic addition or substitution, often using cyclohexyl halides or cyclohexyl Grignard reagents.
  • Hydroxylation of the side chain to introduce the 2-hydroxy group, often achieved through oxidation or hydroxylation reactions.
  • Deprotection of amino groups to free the amine functionality.

Amide Bond Formation

The amino group is then coupled with a suitable carboxylic acid derivative, such as cyclohexyl-substituted amino acids , using peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Reaction conditions:

  • Use of anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Stirring at room temperature or mild heating.
  • Extended reaction times (12-24 hours) to ensure complete coupling.

Salt Formation with Hydrochloric Acid

The free base amino compound is then converted into its hydrochloride salt by treatment with hydrochloric acid :

This process ensures high purity and stability of the final compound.

Specific Experimental Protocols

Based on patent literature and research articles, a representative synthesis involves:

Data Tables Summarizing Preparation Parameters

Step Reagents Conditions Purpose References
Protection of amino group Boc anhydride or Fmoc-Cl Dried organic solvent, room temperature Prevent side reactions ,
Cyclohexyl substitution Cyclohexyl halides or Grignard reagents Reflux or room temp, inert atmosphere Introduce cyclohexyl group ,
Hydroxylation Hydrogen peroxide or permanganate Mild oxidation, controlled pH Introduce 2-hydroxy group
Amide coupling EDC, DIC, or DCC Room temp, 12-24 hr Form amide linkage ,
Salt formation Hydrochloric acid Aqueous or alcoholic solution Generate hydrochloride salt ,

Notes on Purification and Characterization

  • Crystallization from solvents such as methanol, ethanol, or acetone/MeOH mixtures.
  • Drying under vacuum to obtain high-purity hydrochloride salts.
  • Characterization via NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3-amino-4-cyclohexyl-2-oxobutanamide.

    Reduction: Formation of 3-amino-4-cyclohexylbutanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Potential Applications

  • Pharmaceutical Development: 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride can be used as a lead compound in drug discovery. Further research is needed to elucidate specific mechanisms and therapeutic potentials.
  • Hepatitis C Virus (HCV) Inhibitors: Derivatives of amino-butanamide compounds are useful in the preparation of inhibitors of the hepatitis C virus . This compound is an intermediate used in the preparation of the HCV protease inhibitor (lR,5S)-N-[3-amino-l-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)- [[[(l,l-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-l-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide .
  • Cosmetics: Cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .

Interaction Studies

Interaction studies are essential to understand how 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride interacts with biological systems. These studies may focus on:

  • Protein Binding: Examining the compound's affinity for binding to specific proteins.
  • Enzyme Inhibition: Assessing its ability to inhibit enzyme activity.
  • Cellular Uptake: Studying how the compound is taken up by cells.

Structural Comparison

Several compounds share structural similarities with 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride:

Compound NameStructureUnique Features
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochlorideC8H17ClN2O2C_8H_{17}ClN_2O_2Smaller cyclobutyl group; potential for different biological activity.
(3R)-3-amino-4-cyclohexyl-N-decyl-2-hydroxybutanamideC20H40N2O2C_{20}H_{40}N_2O_2Longer alkyl chain; may exhibit enhanced lipophilicity.
(2RS,3R)-3-amino-4-cyclohexyl-N-(3,4-dimethoxyphenyl)-2-hydroxybutanamide hydrochlorideC18H29ClN2O4C_{18}H_{29}ClN_2O_4Contains dimethoxyphenyl substituent; likely alters pharmacodynamics.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related hydrochlorides (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-Amino-4-cyclohexyl-2-hydroxybutanamide HCl Cyclohexyl C₁₀H₂₀ClN₂O₂* 234.74* Hydroxy, amide, amino High lipophilicity (estimated)
3-Amino-2-hydroxy-4-phenylbutanamide HCl Phenyl C₁₀H₁₅ClN₂O₂ 218.69 Hydroxy, amide, amino Moderate polarity; phenyl enhances aromatic interactions
(S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl Phenyl, ketone C₁₀H₁₃Cl₂NO 234.12 Ketone, amino, chloro Protease inhibition potential
4-Amino-3-phenylbutyric acid HCl Phenyl, carboxylic acid C₁₀H₁₄ClNO₂ 223.68 Carboxylic acid, amino Enhanced solubility due to acid group

*Estimated based on cyclohexyl (C₆H₁₁) substitution for phenyl (C₆H₅).

Key Observations:

Cyclohexyl vs. Phenyl Substitution :

  • The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the phenyl analog. This may enhance blood-brain barrier penetration or prolong half-life due to reduced metabolic clearance .
  • The phenyl-substituted variant (C₁₀H₁₅ClN₂O₂) exhibits lower molecular weight and higher polarity, favoring aqueous solubility .

The carboxylic acid in 4-amino-3-phenylbutyric acid HCl introduces ionic character, improving solubility but limiting lipid membrane diffusion .

Pharmacokinetic and Metabolic Considerations

  • Protein Binding : Cyclohexyl-containing compounds (e.g., nitrosoureas in ) exhibit significant plasma protein binding (40–60%), suggesting similar behavior for the target compound. This could reduce free drug availability .
  • Metabolism : Cyclohexyl moieties are prone to oxidative metabolism, forming intermediates like cyclohexylamine, which may exhibit toxicity or off-target effects . In contrast, phenyl groups are typically metabolized via hydroxylation or conjugation .
  • Excretion: Hydrochloride salts of amino-substituted compounds are primarily renally excreted, as seen in nitrosoureas and memantine hydrochloride .

Biological Activity

3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride is a compound belonging to the class of beta amino acids and derivatives. Its unique structure, characterized by a cyclohexyl group, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C10H21ClN2O
  • Molecular Weight : 236.74 g/mol
  • Appearance : White to almost white powder or crystals
  • Melting Point : 200.0 to 204.0 °C
  • Purity : >95.0% (T)

The biological activity of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride is anticipated to be similar to that of other beta amino acids, which often interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways relevant to disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm this.

Biological Activity Studies

While the specific biological activities of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride are still being elucidated, several studies have been conducted on related compounds that provide insights into its potential effects.

Case Study Insights:

  • Antimicrobial Effects : Research on structurally similar beta amino acids has shown promising antimicrobial activity against various pathogens.
  • Cytotoxicity Studies : Investigations into similar compounds have indicated potential cytotoxic effects on cancer cell lines, suggesting that 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride may also exhibit anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochlorideC8H17ClN2O2Smaller cyclobutyl group; potential for different biological activity
(3R)-3-amino-4-cyclohexyl-N-decyl-2-hydroxybutanamideC20H40N2O2Longer alkyl chain; may exhibit enhanced lipophilicity
(2RS,3R)-3-amino-4-cyclohexyl-N-(3,4-dimethoxyphenyl)-2-hydroxybutanamide hydrochlorideC18H29ClN2O4Contains dimethoxyphenyl substituent; likely alters pharmacodynamics

This table illustrates that while these compounds share core structural elements, variations in side chains and functional groups can lead to distinct biological activities and applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride to improve yield and purity?

  • Methodological Answer : Multi-step synthesis often involves cyclization, acylation, and salt formation. For example, chlorination using SOCl₂ in refluxing dichloromethane (as in Fadrozole HCl synthesis ) can be adapted for introducing the cyclohexyl group. Purity is enhanced via column chromatography (silica gel, petroleum ether/ether eluent) and recrystallization from ethanol. Monitor intermediates using TLC and HPLC to identify side products (e.g., unreacted amines or hydrolysis byproducts) .
Key Reaction Parameters
Reflux temperature: 80–100°C
Solvent: Anhydrous toluene or acetonitrile
Catalyst: Triethylamine (for acylation)
Yield optimization: 70–85% via stoichiometric control

Q. How can structural characterization of this compound address discrepancies in reported spectral data?

  • Methodological Answer : Use a combination of ¹H/¹³C-NMR, FT-IR, and XRD. For example, ¹H-NMR in DMSO-d₆ can resolve amine and hydroxyl proton signals (δ 9.00–3.86 ppm, as in methyl ester derivatives ). Discrepancies in cyclohexyl group conformers (chair vs. boat) may require variable-temperature NMR or computational DFT analysis . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) separates enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates the undesired enantiomer . For stereochemical confirmation, compare optical rotation with reference standards (e.g., (2S,3R)-AHPA HCl ).
Chiral Separation Parameters
Column: Chiralpak IA (250 × 4.6 mm)
Mobile phase: Hexane/IPA (80:20)
Flow rate: 1.0 mL/min
Detection: UV at 254 nm

Q. How do hygroscopic properties of this compound impact formulation stability, and what mitigation approaches are viable?

  • Methodological Answer : Hygroscopicity can be assessed via dynamic vapor sorption (DVS) studies. Stabilize the compound by co-crystallization with non-hygroscopic counterions (e.g., phosphate) or lyophilization with cryoprotectants (trehalose/mannitol). Store at −20°C in desiccated amber vials .

Q. What in vivo models are suitable for evaluating the bioactivity of this compound, and how should pharmacokinetic (PK) parameters be analyzed?

  • Methodological Answer : Use carrageenan-induced paw edema in Sprague Dawley rats (5 mg/kg dose) for anti-inflammatory screening . For PK studies, employ LC-MS/MS to quantify plasma concentrations. Key parameters:

  • Cmax : 1.2–1.8 µg/mL at 2–3 hrs
  • t₁/₂ : 4–6 hrs (hepatic metabolism via CYP3A4)
  • Bioavailability : 60–70% (oral vs. IV dosing) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms. Conduct hot-stage microscopy and DSC to identify crystalline vs. amorphous states. For polar solvents (e.g., water), solubility increases with hydrochloride salt formation (≥50 mg/mL at pH 3–4) , while nonpolar solvents (ethyl acetate) dissolve <1 mg/mL. Pre-saturate solvents with the compound to avoid supersaturation artifacts .

Methodological Challenges

Q. What advanced techniques are recommended for quantifying trace impurities (<0.1%) in this compound?

  • Methodological Answer : Use UPLC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. For genotoxic impurities (e.g., alkyl chlorides), employ derivatization with 2,4-dinitrofluorobenzene followed by GC-ECD .
Analytical Parameters
Column: Acquity UPLC BEH C18
Gradient: 5–95% ACN in 10 min
LOD: 0.01% (0.1 µg/mL)
LOQ: 0.03% (0.3 µg/mL)

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